molecular formula C12H16O3 B8428086 Butoxy-2-methylbenzoic acid

Butoxy-2-methylbenzoic acid

Cat. No. B8428086
M. Wt: 208.25 g/mol
InChI Key: GHRZEJXDPXPVQK-UHFFFAOYSA-N
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Patent
US08501771B2

Procedure details

A mixture of 4-butoxybenzoic acid (10 g), N,N,N′,N′-tetramethylethylenediamine (13.2 g) and THF (75 mL) was cooled to −90° C., and sec-butyllithium (81 mL; 1.4 M in hexane) was added over the course of 30 minutes. After a further 30 minutes, the mixture was warmed to −78° C., and a solution of methyl iodide (12.8 mL) in THF (10 mL) was added dropwise. The reaction solution was allowed to warm to room temperature and the mixture was hydrolyzed with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel. The product with the molecular weight of 208.26 (C12H16O3) was obtained in this way; MS (ESI): 209 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:6]1[CH:14]=C[C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)CCC.CN(C)[CH2:17][CH2:18]N(C)C.[CH:23]([Li])([CH2:25][CH3:26])[CH3:24].CI.C1C[O:33]CC1>O>[CH2:24]([O:33][C:14]1[C:17]([CH3:18])=[C:9]([CH:8]=[CH:7][CH:6]=1)[C:10]([OH:12])=[O:11])[CH2:23][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
13.2 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
81 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
12.8 mL
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 208.26 (C12H16O3) was obtained in this way

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCC)OC=1C(=C(C(=O)O)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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